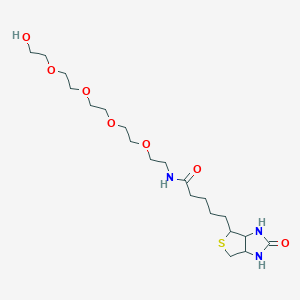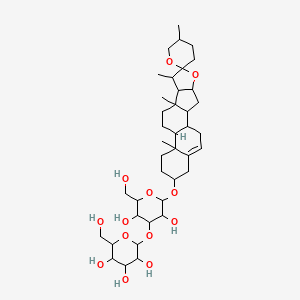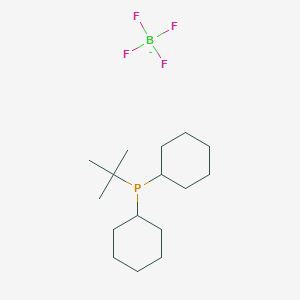
Biotin-PEG5-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG5-OH, also known as biotinylated polyethylene glycol with five ethylene glycol units and a terminal hydroxyl group, is a versatile compound widely used in biochemical and medical research. This compound combines the properties of biotin, a vitamin known for its strong binding affinity to avidin and streptavidin, with polyethylene glycol (PEG), which enhances solubility and biocompatibility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG5-OH typically involves the conjugation of biotin with a PEG chain. The process begins with the activation of biotin, often using N-hydroxysuccinimide (NHS) to form biotin-NHS ester. This activated biotin is then reacted with a PEG chain that has a terminal amine group, resulting in the formation of this compound. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions to preserve the integrity of the biotin and PEG components.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated synthesizers and purification systems to ensure high yield and purity. The process is carefully monitored to maintain consistent product quality, which is crucial for its applications in research and medical fields.
化学反应分析
Types of Reactions: Biotin-PEG5-OH can undergo various chemical reactions, including:
Substitution Reactions: The hydroxyl group at the terminal end of the PEG chain can participate in substitution reactions, forming esters or ethers.
Oxidation and Reduction: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, or reduced to form alkanes.
Conjugation Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin, which is a key feature for its use in biochemical assays.
Common Reagents and Conditions:
Substitution Reactions: Reagents like acyl chlorides or alkyl halides in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Mild oxidizing agents such as pyridinium chlorochromate (PCC) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products:
Esters and Ethers: Formed from substitution reactions.
Aldehydes and Carboxylic Acids: Resulting from oxidation.
Alkanes: Produced from reduction reactions.
科学研究应用
Biotin-PEG5-OH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of bioconjugates and in surface modification of nanoparticles.
Biology: Facilitates the immobilization of biomolecules on surfaces for biosensor development and bioassays.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of diagnostic kits and purification systems due to its strong binding affinity to avidin and streptavidin.
作用机制
The primary mechanism by which Biotin-PEG5-OH exerts its effects is through the biotin moiety’s strong binding affinity to avidin and streptavidin. This interaction is highly specific and robust, allowing for the stable attachment of biotinylated molecules to avidin- or streptavidin-coated surfaces. The PEG chain enhances the solubility and reduces the immunogenicity of the biotinylated molecules, making them more suitable for in vivo applications.
相似化合物的比较
Biotin-PEG2-OH: Shorter PEG chain, less hydrophilic.
Biotin-PEG10-OH: Longer PEG chain, more hydrophilic.
Biotin-PEG-NHS: Contains an NHS ester for direct conjugation to amines.
Uniqueness of Biotin-PEG5-OH: this compound strikes a balance between hydrophilicity and molecular size, making it versatile for various applications. Its moderate PEG chain length provides sufficient solubility and flexibility without significantly increasing the molecular weight, which is advantageous for both in vitro and in vivo studies.
属性
IUPAC Name |
N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O7S/c24-6-8-28-10-12-30-14-13-29-11-9-27-7-5-21-18(25)4-2-1-3-17-19-16(15-31-17)22-20(26)23-19/h16-17,19,24H,1-15H2,(H,21,25)(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFSCYFMGWFCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCO)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12099907.png)







![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12099962.png)



